An In-depth Technical Guide to 1-(Benzyloxy)-2-iodobenzene: Chemical Properties and Stability
An In-depth Technical Guide to 1-(Benzyloxy)-2-iodobenzene: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and synthetic applications of 1-(benzyloxy)-2-iodobenzene. This versatile organic compound serves as a crucial building block in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and advanced materials.
Core Chemical and Physical Properties
1-(Benzyloxy)-2-iodobenzene, also known as 2-iodophenyl benzyl (B1604629) ether, is an aromatic compound characterized by the presence of a benzyloxy group and an iodine atom in an ortho relationship on a benzene (B151609) ring. This specific substitution pattern imparts unique steric and electronic properties that are instrumental in its synthetic utility[1].
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁IO | [2] |
| Molecular Weight | 310.13 g/mol | [1] |
| Physical Form | Liquid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density (Predicted) | 1.581 ± 0.06 g/cm³ | |
| Solubility | Insoluble in water; soluble in organic solvents such as ether, chloroform, and benzene. | [3][4] |
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the aromatic rings and the benzylic group.
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Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the characteristic vibrational frequencies of the functional groups present, such as the C-O-C ether linkage and the aromatic C-H and C=C bonds.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Stability and Handling
1-(Benzyloxy)-2-iodobenzene is generally stable under standard laboratory conditions. For optimal stability, it should be stored at 4°C, protected from light.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water).
Synthesis and Reactivity
The primary synthetic route to 1-(benzyloxy)-2-iodobenzene is the Williamson ether synthesis. This method involves the reaction of 2-iodophenol (B132878) with a benzyl halide, such as benzyl bromide or benzyl chloride[1].
Experimental Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.
Materials:
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2-Iodophenol
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Benzyl bromide or benzyl chloride
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A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
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Anhydrous aprotic solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (B95107) (THF))
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Diethyl ether or ethyl acetate
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Saturated aqueous ammonium (B1175870) chloride solution
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Brine
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
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Deprotonation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-iodophenol in the anhydrous solvent. Cool the solution to 0°C in an ice bath. Add the base portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
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Addition of Benzyl Halide: Cool the reaction mixture back to 0°C and add the benzyl halide dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, cautiously quench the reaction at 0°C by the slow addition of water or a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
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Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography.
Caption: Workflow for the synthesis of 1-(benzyloxy)-2-iodobenzene.
Utility in Cross-Coupling Reactions
The high reactivity of the carbon-iodine bond makes 1-(benzyloxy)-2-iodobenzene an excellent substrate for various transition metal-catalyzed cross-coupling reactions, such as the Heck reaction[1]. These reactions are fundamental in the formation of carbon-carbon bonds.
The Heck Reaction
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. The reaction typically proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
The ortho-relationship of the benzyloxy and iodo groups in 1-(benzyloxy)-2-iodobenzene can influence the regioselectivity and stereoselectivity of the Heck reaction due to steric hindrance and electronic effects[1]. This makes it a valuable tool for directing the synthesis towards specific isomers. The benzyloxy group can also serve as a protecting group for the phenol, which can be deprotected in a later synthetic step if required[1].
